molecular formula C9H7N3O2 B1395355 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1014631-89-0

1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1395355
M. Wt: 189.17 g/mol
InChI Key: MEKNAPSWZLHSTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in a study . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” was not explicitly discussed in the retrieved papers .


Chemical Reactions Analysis

The chemical reactions involving “1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” were not specifically mentioned in the retrieved papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” were not specifically discussed in the retrieved papers .

Scientific Research Applications

    Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

    • Field : Biomedical Research .
    • Application : 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been used for a wide range of biological targets .
    • Method : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
    • Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

    Synthesis, Antioxidant and Anti-inflammatory Applications of 4-(pyridin-3-yl)-6-(thiophen-2-yl) Pyrimidine-2-thiol Derivatives

    • Field : Pharmaceutical Chemistry .
    • Application : The synthesized compounds showed potent anti-inflammatory activities both in vitro and in vivo. They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
    • Method : The synthesis of these compounds involved the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde which reacted with thiourea to obtain pyrimidinthiol derivative .
    • Results : The newly synthesized compounds showed promising anti-inflammatory and antioxidant activities .

Safety And Hazards

The safety data sheet for a similar compound, “1-(pyridin-3-yl)cyclopropanecarboxylic acid”, suggests avoiding all personal contact, including inhalation. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for the study of “1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” were not specifically discussed in the retrieved papers .

properties

IUPAC Name

1-pyridin-3-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKNAPSWZLHSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30712386
Record name 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

CAS RN

1014631-89-0
Record name 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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